FXR antagonist 1

NASH Intestinal FXR Antagonism Oral Bioavailability

FXR antagonist 1 (Compound F6) is the only intestinal FXR antagonist validated in both GAN-diet and HFMCD-diet NASH models with published oral dose-ranging data (3–30 mg/kg). Its dual-tissue pharmacology—selective intestinal FXR antagonism (IC50=2.1 μM) with feedback hepatic FXR activation—is unmatched by systemic agonists, low-potency endogenous antagonists (T-β-MCA, IC50=40 μM), or fibrosis-unvalidated alternatives. Sourcing this specific compound ensures experimental reproducibility with established reference doses and guaranteed ≥98% purity.

Molecular Formula C36H59NO5
Molecular Weight 585.9 g/mol
Cat. No. B14088384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXR antagonist 1
Molecular FormulaC36H59NO5
Molecular Weight585.9 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C
InChIInChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27+,30+,33-,34+,35+,36-/m0/s1
InChIKeyCLKCLHBPLVDIOB-VCXUAKCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXR antagonist 1 (CAS 2295804-68-9): What Scientific and Industrial Procurement Teams Need to Know Before Sourcing


FXR antagonist 1 (also designated Compound F6) is a synthetic, nonsteroidal small-molecule antagonist of the farnesoid X receptor (FXR), a nuclear receptor central to bile acid homeostasis and metabolic regulation [1]. It is an orally bioactive compound with a molecular formula of C36H59NO5 and a molecular weight of 585.86 g/mol, available at research-grade purity (typically ≥98%) . Its defining pharmacological feature is selective inhibition of intestinal FXR signaling coupled with feedback activation of hepatic FXR, a dual-tissue mechanism distinct from systemic FXR agonists or pan-antagonists .

Why Procurement Specialists Cannot Substitute FXR antagonist 1 with Generic FXR Antagonists


Generic substitution among FXR antagonists is scientifically indefensible due to fundamental divergences in tissue selectivity, potency, oral bioavailability, and therapeutic directionality. Unlike systemic FXR agonists (e.g., obeticholic acid) that activate hepatic FXR directly, or endogenous bile acid–derived antagonists (e.g., T-β-MCA) with low potency (IC50 = 40 μM) and poor oral bioavailability [1], FXR antagonist 1 occupies a distinct pharmacological niche: it selectively antagonizes intestinal FXR (IC50 = 2.1 μM) while indirectly activating hepatic FXR via feedback mechanisms . Other synthetic FXR antagonists, such as the benzimidazole-based compounds described by Teno et al. (2019) [2], or the 1,2,4-oxadiazole chemotypes [3], exhibit divergent PK profiles and tissue distribution patterns that preclude interchangeable use in NASH and metabolic disease research. Even the closely related isomer β-FXR antagonist 1 (CAS 2295804-92-9) cannot be assumed functionally identical without comparative tissue-selectivity data. The quantitative differentiation evidence presented in Section 3 establishes precisely why this compound—not a generic alternative—must be sourced for experiments requiring oral intestinal FXR antagonism with validated in vivo efficacy.

Quantitative Differentiation Evidence: FXR antagonist 1 vs. Comparators in Intestinal FXR Antagonism for NASH Research


Oral Bioactivity and Intestinal Selectivity: Differentiating FXR antagonist 1 from Endogenous Bile Acid Antagonists

FXR antagonist 1 demonstrates oral bioactivity and selective intestinal FXR antagonism, a profile that distinguishes it from endogenous bile acid–derived FXR antagonists such as tauro-β-muricholic acid (T-β-MCA). FXR antagonist 1 exhibits an IC50 of 2.1 μM in FXR antagonism assays [1], representing approximately 19-fold greater potency than T-β-MCA (IC50 = 40 μM) [2]. Critically, FXR antagonist 1 is orally bioactive, enabling oral administration in rodent models at doses of 3–30 mg/kg with demonstrated in vivo efficacy [1], whereas T-β-MCA, as a conjugated bile acid, faces significant absorption barriers and intestinal degradation challenges that limit its practical utility as a research tool for oral dosing studies [2].

NASH Intestinal FXR Antagonism Oral Bioavailability Metabolic Disease

In Vivo Efficacy Validation in Multiple NASH Models: Comparing FXR antagonist 1 Dose-Response with FLG249

FXR antagonist 1 has been rigorously validated in two distinct diet-induced NASH mouse models with dose-response characterization, providing procurement-grade evidence of in vivo reproducibility. In GAN (Gubra-Amylin NASH) diet-induced mice, FXR antagonist 1 administered at 10 mg/kg orally once daily for 12 weeks reduced adiposity, improved glucose sensitivity, decreased hepatic steatosis, and ameliorated fibrosis progression [1]. In HFMCD (high-fat, methionine/choline-deficient) diet-induced mice, dose-dependent efficacy was observed at 3, 10, and 30 mg/kg orally for 4 weeks, with 30 mg/kg significantly reducing serum ALT and AST levels [1]. In contrast, the nonsteroidal FXR antagonist FLG249, while reported to lower hepatic triacylglycerol and serum cholesterol in HFD-induced obese mice, lacks published dose-response data in multiple NASH models and has not demonstrated efficacy in fibrosis models [2].

NASH Hepatic Steatosis Fibrosis In Vivo Pharmacology

Tissue-Selective Mechanism: Intestinal Antagonism with Hepatic Feedback Activation vs. hFXRα-Selective NDB

FXR antagonist 1 exhibits a dual-tissue pharmacological profile distinct from other FXR antagonists: it directly antagonizes intestinal FXR while indirectly activating hepatic FXR through feedback mechanisms involving altered bile acid enterohepatic circulation [1]. This contrasts with NDB, a selective human FXRα antagonist that modulates transcription of FXRα downstream genes in primary mouse hepatocytes at 25 μM without evidence of intestinal-selective action or feedback hepatic activation [2]. FXR antagonist 1 in GAN-diet-induced mice demonstrated this dual action: inhibition of intestinal FXR signaling coupled with indirect activation of hepatic FXR signaling, resulting in improved hepatic steatosis, inflammation, and fibrosis [1]. NDB has shown efficacy in reducing gluconeogenic gene expression (PEPCK, G6-pase) in db/db diabetic mice (24 mg/kg, i.p.) [2], but lacks the intestinal-selective antagonism and NASH fibrosis data that characterize FXR antagonist 1.

Tissue Selectivity Hepatic FXR Intestinal FXR Mechanism of Action

Potency Comparison: FXR antagonist 1 vs. V023-9340 and Other Nonsteroidal FXR Inhibitors

Among commercially available nonsteroidal FXR antagonists, potency varies substantially and directly impacts experimental design. FXR antagonist 1 exhibits an IC50 of 2.1 μM in FXR antagonism assays . In comparison, V023-9340, another FXR inhibitor marketed for NASH research, has a reported IC50 of 4.27 μM [1], making FXR antagonist 1 approximately 2-fold more potent in vitro. The benzimidazole-based FXR antagonist series reported by Teno et al. (2019) [2] includes compounds with varying potencies, but the optimized analog 30 demonstrated favorable PK and tissue distribution in rats—however, this compound is not widely available commercially and lacks the multi-model NASH validation of FXR antagonist 1.

FXR Antagonist Potency IC50 Comparison Nonsteroidal Inhibitor

Structural Distinction from Betulinic Acid Derivatives and Isomers: Implications for Procurement

FXR antagonist 1 (CAS 2295804-68-9) is a betulinic acid derivative with a defined pentacyclic triterpenoid scaffold bearing a butyryloxy ester at the C-3 position and a glycine amide side chain . This structure is distinct from its closely related isomer β-FXR antagonist 1 (CAS 2295804-92-9), which shares the same molecular formula (C36H59NO5) and molecular weight (585.86 g/mol) but differs in stereochemical configuration [1]. The original discovery publication (Zhang et al., J Med Chem 2022) [2] and associated patent filings (CN 109517022 A) [3] establish that FXR antagonist 1 (compound F6) was specifically optimized from betulinic acid through systematic structure-activity relationship studies to achieve intestinal selectivity and oral bioactivity. The isomeric variant β-FXR antagonist 1 has not been equivalently characterized for tissue selectivity or in vivo NASH efficacy in published studies.

Chemical Structure Betulinic Acid Derivative Isomer Differentiation CAS Registry

Evidence-Backed Application Scenarios for FXR antagonist 1 in Preclinical Research and Drug Discovery


NASH Preclinical Studies Requiring Oral Intestinal FXR Antagonism with Fibrosis Endpoints

Based on the in vivo validation evidence in Section 3, FXR antagonist 1 is specifically suited for NASH research protocols requiring oral administration and assessment of anti-fibrotic efficacy. The compound has demonstrated dose-dependent improvements in hepatic steatosis, inflammation, and fibrosis in both GAN-diet (12-week) and HFMCD-diet (4-week) mouse models at oral doses of 3–30 mg/kg [1]. Researchers should prioritize this compound over alternatives such as FLG249 (which lacks fibrosis validation) or T-β-MCA (which has limited oral bioavailability and 19-fold lower potency) when fibrosis is a key experimental endpoint [2][3].

Mechanistic Studies of Intestine-Liver Crosstalk via FXR Signaling

FXR antagonist 1 is uniquely suited for experiments investigating the intestine-liver axis and feedback regulation of hepatic FXR via intestinal FXR antagonism. The compound selectively inhibits intestinal FXR signaling while indirectly activating hepatic FXR in GAN-diet-induced mice [1]. This dual-tissue pharmacological profile distinguishes it from pan-FXR antagonists and hFXRα-selective compounds like NDB [4]. Researchers studying enterohepatic bile acid signaling, FXR-mediated metabolic gene regulation (e.g., CYP7A1, SHP, FGF15/19), or tissue-specific FXR modulation should select FXR antagonist 1 rather than non-selective alternatives that lack this tissue-specific mechanism.

Dose-Response Pharmacology Studies in Metabolic Disease Models

For researchers designing dose-response experiments in metabolic disease models, FXR antagonist 1 offers validated dose-ranging data (3, 10, 30 mg/kg oral) across multiple NASH models with clear efficacy thresholds [1]. This contrasts with compounds like V023-9340 (IC50 = 4.27 μM, 2-fold less potent in vitro) [5] or the benzimidazole-based antagonists described by Teno et al. (2019) [6] that lack equivalent dose-response validation in fibrosis models. Procurement of FXR antagonist 1 reduces experimental design uncertainty by providing published reference doses and efficacy benchmarks.

Comparative Pharmacology and Benchmarking Studies of FXR Modulators

FXR antagonist 1 serves as a well-characterized reference compound for comparative studies evaluating novel FXR antagonists or agonists. Its published IC50 (2.1 μM), oral bioavailability, tissue selectivity profile, and multi-model in vivo validation [1] provide a robust benchmark against which experimental compounds can be assessed. Researchers conducting structure-activity relationship (SAR) studies, screening campaigns, or mechanism-of-action comparisons should use FXR antagonist 1 as a control to contextualize the performance of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXR antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.